N-(Salicylidene)-2,4-difluoroaniline
Description
N-(Salicylidene)-2,4-difluoroaniline is a Schiff base derived from the condensation of 2,4-difluoroaniline (DFA) and salicylaldehyde.
Properties of 2,4-Difluoroaniline (DFA):
- Molecular Formula: C₆H₅F₂N .
- Physical State: Dark reddish-purple liquid with a boiling point of 170°C and density of 1.268 g/mL at 25°C .
- Applications: Key intermediate in pharmaceuticals, agrochemicals, and liquid crystal synthesis .
- Toxicity: Acute aquatic toxicity (LC₅₀ = 200.96 mg/L in zebrafish) , and metabolic activation leading to methemoglobinemia in mammals .
Schiff bases like N-(Salicylidene)-DFA are typically synthesized for their chelating properties, mesomorphic behavior, and bioactivity, making them relevant in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-[(2,4-difluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWNTHDAXAUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Salicylidene)-2,4-difluoroaniline can be synthesized through a condensation reaction between salicylaldehyde and 2,4-difluoroaniline. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(Salicylidene)-2,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the azomethine group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-(Salicylidene)-2,4-difluoroaniline has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N-(Salicylidene)-2,4-difluoroaniline involves its ability to form stable complexes with metal ions through coordination with the azomethine nitrogen and phenolic oxygen atoms. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Environmental Behavior and Biodegradability
Fluoroanilines vary in their environmental persistence:
Implications:
Toxicity Profile Comparison
Toxicological data for DFA and related anilines:
Critical Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
